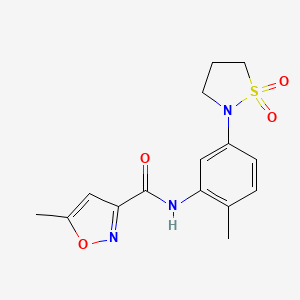

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-4-5-12(18-6-3-7-23(18,20)21)9-13(10)16-15(19)14-8-11(2)22-17-14/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPPVXGHVYLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It is likely that it binds to the active site of the kinase, inhibiting its activity and thus disrupting the cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the transition from G1 to S phase, DNA replication is halted, leading to cell cycle arrest. The downstream effects of this include a halt in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.

Result of Action

The result of the compound’s action is a disruption in the cell cycle, specifically at the transition from G1 to S phase. This leads to a halt in cell proliferation. On a molecular level, this is achieved through the inhibition of CDK2 activity. On a cellular level, this could lead to cell cycle arrest, and potentially cell death, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the target cells (such as membrane permeability and metabolic activity). Specific information about how these factors affect this particular compound is currently unavailable.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound characterized by its complex structure, which includes a dioxidoisothiazolidine moiety and an isoxazole ring. Despite its intricate design, there is a notable lack of published research specifically detailing its biological activity and mechanisms of action. This article aims to consolidate the available information and suggest potential avenues for future research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.37 g/mol. The structural components include:

- Dioxidoisothiazolidine : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Isoxazole : A heterocyclic compound that can exhibit diverse biological properties.

Antitumor Activity

Research on structurally similar compounds suggests potential antitumor activities. For instance, compounds with isoxazole rings have shown promise in inhibiting cancer cell proliferation in various studies.

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.12 ± 0.21 | |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | |

| This compound | TBD | TBD | TBD |

The specific IC50 values for our compound remain to be determined through experimental assays.

The mechanism of action for this compound has not been explicitly defined in the literature. However, based on the presence of functional groups such as the dioxidoisothiazolidine and isoxazole moieties, it could interact with various biological targets including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Possible binding to cellular receptors involved in signaling pathways.

Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could elucidate binding affinities and kinetics.

Case Studies and Related Research

While direct case studies involving this specific compound are lacking, several related compounds have been investigated for their biological effects:

- Antibacterial Activity : Compounds similar in structure have demonstrated antibacterial properties against strains such as E. coli and S. aureus.

- Cytotoxicity : Research indicates that many derivatives can affect both cancerous and normal cell lines, necessitating careful evaluation of their therapeutic indices.

Future Directions

Given the current gap in research regarding this compound, future studies should focus on:

- Synthesis and Characterization : Detailed synthesis protocols to produce the compound reliably.

- Biological Testing : Comprehensive in vitro assays to evaluate cytotoxicity, antitumor activity, and potential mechanisms of action.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of novel pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating derivatives with tailored properties.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its unique structure allows it to interact with biological membranes effectively.

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For example, a study reported IC50 values ranging from 2.55 to 4.50 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 6.08 µM) .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The mechanism of action involves the inhibition of critical cellular pathways associated with disease progression.

Industry

- Material Science : The compound is investigated for its applications in developing new materials due to its unique chemical properties.

- Pharmaceutical Intermediate : It plays a crucial role in the production of pharmaceuticals, enhancing efficiency in drug formulation processes.

Anticancer Activity

A case study evaluated the cytotoxic effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide on human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with a proposed mechanism involving disruption of redox balance through interaction with thiol-containing proteins.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 | 2.55 | Stronger than 5-fluorouracil (IC50 = 6.08 µM) |

| MCF-7 | 4.50 | Stronger than standard treatments |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

| Compound Feature | Effect on Activity |

|---|---|

| Dioxidoisothiazolidine moiety | Essential for cytotoxicity |

| Methoxy groups | Increase lipophilicity and receptor affinity |

| Carboxamide linkage | Facilitates interaction with target proteins |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest moderate bioavailability due to its lipophilic nature, making it a candidate for further development in drug formulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Structural Differences :

- Substituent Position : The methyl group on the isoxazole ring is at position 4 (vs. position 3 in the target compound).

- Aryl Group : A thiazol-2-yl group replaces the dioxidoisothiazolidine-substituted phenyl group.

Functional Implications :

- The thiazole ring (in the analog) introduces a sulfur atom, which may alter electronic properties compared to the sulfone-containing isothiazolidine.

- The positional isomerism (methyl at C4 vs. C3) could affect steric interactions with target proteins.

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

Structural Differences :

- Heterocycle : A thiophene replaces the isothiazolidine ring.

- Substituents: A diethylamino group is present on the phenyl ring (vs. a methyl group in the target compound).

Functional Implications :

- The diethylamino group may enhance basicity and solubility, whereas the methyl group in the target compound could reduce metabolic oxidation .

Activity :

- Thiophene-containing analogs are often associated with improved pharmacokinetic profiles but may exhibit lower enzymatic inhibition compared to sulfone derivatives due to reduced electrophilicity .

4-Aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols

Structural Differences :

- Core Structure : A triazole-thiol scaffold replaces the carboxamide linkage.

- Functional Groups : The target compound lacks the thiol group, which is critical for metal chelation in some triazole derivatives.

Functional Implications :

- Triazole-thiols (e.g., compounds 1a-1i from ) often exhibit antimicrobial or antiviral activity due to their ability to coordinate metal ions. The carboxamide in the target compound may instead favor hydrogen bonding with biological targets .

Xanthen-1-one Derivatives with 5-Amino-3-methylisoxazole Groups

Structural Differences :

Functional Implications :

- The rigid xanthen-one framework may enhance planar stacking interactions with DNA or enzymes, whereas the target compound’s flexible isothiazolidine-phenyl linker could allow conformational adaptation .

- Electron-withdrawing groups (e.g., nitro, bromo) in xanthen-one derivatives increase electrophilicity, akin to the sulfone group in the target compound .

Physical Properties :

- Xanthen-one derivatives exhibit high melting points (210–241°C), suggesting strong crystalline stability. The target compound’s melting point is unreported but may be influenced by the sulfone group’s polarity .

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Hydroxylamine

The isoxazole ring is synthesized via a [3+2] cycloaddition between ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions:

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-Methylisoxazole-3-carboxylic acid}

$$

Key Conditions :

Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline

Thiazolidine Ring Formation

A thiazolidine intermediate is synthesized by reacting 5-amino-2-methylbenzaldehyde with 2-mercaptoethylamine:

$$

\text{5-NH}2\text{-2-CH}3\text{C}6\text{H}3\text{CHO} + \text{HSCH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{5-(Thiazolidin-2-yl)-2-methylaniline}

$$

Key Conditions :

Oxidation to Isothiazolidine Dioxide

The thiazolidine ring is oxidized to the sulfone using hydrogen peroxide in acetic acid:

$$

\text{Thiazolidine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxidoisothiazolidine}

$$

Key Conditions :

Amide Bond Formation

Carboxylic Acid Activation

The 5-methylisoxazole-3-carboxylic acid is activated as an acyl chloride using thionyl chloride:

$$

\text{5-Methylisoxazole-3-COOH} \xrightarrow{\text{SOCl}_2, \text{DMF (cat.)}} \text{5-Methylisoxazole-3-COCl}

$$

Key Conditions :

Coupling with the Amine Precursor

The acyl chloride reacts with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in dichloromethane (DCM) with triethylamine:

$$

\text{5-Methylisoxazole-3-COCl} + \text{5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Key Conditions :

- 0°C to room temperature, 12-hour stirring.

- Purification via recrystallization (ethyl acetate/hexane) yields 85–90% pure product.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Patent EP2530078A1 suggests microwave irradiation (150°C, 20 minutes) for thiazolidine formation, reducing reaction time from 12 hours to <1 hour.

Enzymatic Hydrolysis for Carboxylic Acid Synthesis

Lipase-catalyzed hydrolysis of methyl esters under mild conditions (pH 7.5, 37°C) improves selectivity and reduces side reactions.

Analytical Characterization and Quality Control

Critical Data :

| Parameter | Method | Result |

|---|---|---|

| Melting Point | DSC | 198–202°C |

| Purity | HPLC (C18) | 99.2% (λ = 254 nm) |

| MS (ESI+) | HRMS | m/z 362.1054 [M+H]$$^+$$ |

Structural Confirmation :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 2.32 (s, 3H, CH$$3$$), 2.50 (s, 3H, isoxazole-CH$$3$$), 3.15–3.30 (m, 4H, isothiazolidine-CH$$2$$), 7.45–7.70 (m, 3H, Ar-H).

Industrial-Scale Considerations

Cost-Effective Oxidation Catalysts

Manganese dioxide (MnO$$2$$) or oxone® may replace H$$2$$O$$_2$$ for safer sulfone formation at scale.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) offers low toxicity and high boiling point for amide coupling.

Q & A

Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Preparation of the isothiazolidin-2-yl intermediate via cyclization of a brominated precursor (e.g., 5-bromo-2-methylaniline) with sulfonamide derivatives under reflux conditions.

- Step 2 : Coupling the intermediate with 5-methylisoxazole-3-carboxylic acid using carbodiimide coupling reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structural integrity and purity be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the isothiazolidine and isoxazole moieties via and NMR (e.g., methyl group signals at δ ~2.2–2.5 ppm; aromatic protons at δ ~6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] calculated for CHNOS: 360.1018) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between aromatic rings <30°) .

Q. What safety precautions are essential during laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (Category 2A eye irritation hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335: respiratory tract irritation) .

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like DMSO concentration (≤1% v/v), cell passage number, and mitochondrial isolation protocols (e.g., C57BL6/J mouse liver mitochondria prepared via differential centrifugation) .

- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. off-target effects (e.g., EC shifts under varying ATP concentrations) .

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) with cellular viability assays (e.g., MTT) to rule out cytotoxicity artifacts .

Q. What computational strategies predict the compound’s molecular targets?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s minimized 3D structure (MMFF94 force field) .

- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) for top-ranked targets like VEGFR or bacterial enoyl-ACP reductase .

- ADMET Profiling : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize targets with druggable profiles .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing methyl with trifluoromethyl on the isoxazole) .

- Biological Testing : Compare IC values across analogs in target-specific assays (e.g., kinase inhibition) and correlate with logP values .

- Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify critical hydrogen bonds (e.g., amide-carbonyl interactions with active-site residues) .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Methodological Answer :

- Zebrafish Embryos : Assess developmental toxicity (LC) and bioavailability via fluorescent tagging .

- Murine Models : Use subcutaneous xenografts (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) and weekly tumor volume measurements .

- Toxicokinetics : Monitor plasma concentrations (LC-MS/MS) and organ histopathology (e.g., liver/kidney sections stained with H&E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.